N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties
N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-butylacetanilide, is an aromatic secondary amide. Its molecular structure consists of an acetamide group linked to a benzene ring which is para-substituted with a bulky tert-butyl group. This compound serves as a valuable intermediate in organic synthesis.[1] Its structure is foundational for the development of more complex molecules, including functionalized macrocycles used in supramolecular chemistry.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and key safety information.
Physicochemical and Spectroscopic Data
The properties of N-(4-tert-Butylphenyl)acetamide are summarized below. Quantitative data is presented in Table 1, with expected spectroscopic characteristics detailed in Table 2.
Table 1: Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide
| Property | Value | Reference |
| IUPAC Name | N-(4-tert-butylphenyl)acetamide | |
| Synonyms | 4'-tert-Butylacetanilide, 4-t-Butylacetanilide | [1] |
| CAS Number | 20330-45-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 333.1 ± 21.0 °C (Predicted) | [1] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in a dry place, 2-8°C | [3] |
Table 2: Expected Spectroscopic Data for N-(4-tert-Butylphenyl)acetamide
| Technique | Expected Peaks / Signals | Rationale |
| ¹H NMR | δ ~ 7.4 ppm (d, 2H), δ ~ 7.3 ppm (d, 2H), δ ~ 7.5-8.0 ppm (s, 1H, NH), δ ~ 2.1 ppm (s, 3H, COCH₃), δ ~ 1.3 ppm (s, 9H, C(CH₃)₃) | Para-substituted aromatic protons appear as two doublets. The amide proton (NH) is a broad singlet with a variable chemical shift. The acetyl and tert-butyl protons appear as sharp singlets due to the absence of adjacent protons. |
| ¹³C NMR | δ ~ 168-170 (C=O), δ ~ 145-148 (Ar-C), δ ~ 135-138 (Ar-C), δ ~ 126 (Ar-CH), δ ~ 119-120 (Ar-CH), δ ~ 34 (quaternary C), δ ~ 31 (tert-butyl CH₃), δ ~ 24 (acetyl CH₃) | The spectrum shows characteristic peaks for the amide carbonyl, four distinct aromatic carbons due to symmetry, the quaternary and primary carbons of the tert-butyl group, and the acetyl methyl carbon.[4][5] |
| IR (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2960 (Aliphatic C-H stretch), ~ 1665 (Amide I, C=O stretch), ~ 1540 (Amide II, N-H bend), ~ 1600 & 1480 (Aromatic C=C stretch) | The spectrum is dominated by a strong carbonyl absorption (Amide I band) and a prominent N-H stretching vibration. Aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively.[6][7] |
Synthesis of N-(4-tert-Butylphenyl)acetamide
The most direct and common method for synthesizing N-(4-tert-Butylphenyl)acetamide is through the N-acetylation of 4-tert-butylaniline. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, and proceeds via a nucleophilic acyl substitution mechanism.[8]
Reaction Scheme
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N-acetylation of aromatic amines.[8]
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Deionized Water
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Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (10 mL).
-
Acetylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 3.6 mL, 38.5 mmol, 1.15 eq.) dropwise. The reaction is exothermic; a water bath can be used for cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation (Workup): Upon completion, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude N-(4-tert-Butylphenyl)acetamide will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water) until it fully dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Applications
N-(4-tert-Butylphenyl)acetamide is primarily utilized as a chemical intermediate in organic synthesis.[1] The presence of the reactive amide functional group and the bulky, lipophilic tert-butyl group makes it a useful building block for constructing more complex target molecules. For instance, it has been used as a precursor for functionalizing p-tert-butylthiacalix[1]arenes, which are macrocyclic compounds studied for their ability to selectively bind anionic guests.[2]
Safety and Handling
While a specific safety data sheet (SDS) for N-(4-tert-Butylphenyl)acetamide is not widely available, data from structurally related acetanilides should be considered for handling.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
References
- 1. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 2. N-(4-tert-butylphenyl)-2-(N-phenylmethanesulfonamido)acetamide | Molport-043-684-927 | Novel [molport.com]
- 3. chiralen.com [chiralen.com]
- 4. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Acetamide, N-phenyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
